molecular formula C20H19N3O4S2 B6558475 N-(3-acetylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040659-16-2

N-(3-acetylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B6558475
CAS RN: 1040659-16-2
M. Wt: 429.5 g/mol
InChI Key: BURVPWKNKPUGGL-UHFFFAOYSA-N
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Description

The compound “N-(3-acetylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic molecule. It contains several functional groups including an acetyl group, a methanesulfonyl group, an amino group, and a thiazole ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would likely be determined by its functional groups. For example, the acetyl group could potentially undergo hydrolysis, the amino group could participate in condensation reactions, and the thiazole ring might be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain degree of polarity due to the presence of the sulfonamide and acetyl groups, and its solubility could be affected by the presence of the heterocyclic thiazole ring .

Scientific Research Applications

Antibacterial Activity

N-(3-acetylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide has been synthesized and evaluated for its antibacterial potential. In studies, it was tested against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (including Escherichia coli and Klebsiella pneumoniae). Researchers characterized the compound using techniques like IR spectroscopy, ^ 1H NMR, and mass spectrometry. Its antibacterial activity suggests potential applications in combating bacterial infections.

Mechanism of Action

Biochemical Pathways:

While specific pathways remain elusive, we can speculate based on related compounds:

Action Environment:

Environmental factors can influence drug efficacy and stability:

: Xu, Q., Li, G., Zhu, F., Chen, N., Chen, C., & Yu, Z. (2022). Continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide and its kinetics study in a microflow system. Journal of Flow Chemistry, 12(2022), 317–325. Link

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research or applications involving this compound would depend on its properties and potential uses, which are not specified in the available information .

properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-13(24)14-4-3-5-16(10-14)21-19(25)11-17-12-28-20(23-17)22-15-6-8-18(9-7-15)29(2,26)27/h3-10,12H,11H2,1-2H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURVPWKNKPUGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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